molecular formula C16H19N3O B2389290 Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl ether CAS No. 339278-93-2

Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl ether

Cat. No.: B2389290
CAS No.: 339278-93-2
M. Wt: 269.348
InChI Key: WNVAVECPPMEFNA-UHFFFAOYSA-N
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Description

Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl ether is a complex organic compound that features a pyrimidine ring substituted with a phenyl group and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl ether typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

    Substitution Reactions: The phenyl and pyrrolidinyl groups are introduced through nucleophilic substitution reactions. For instance, the phenyl group can be added via a Friedel-Crafts acylation reaction, while the pyrrolidinyl group can be introduced using a nucleophilic substitution reaction with pyrrolidine.

    Ether Formation: The final step involves the methylation of the hydroxyl group on the pyrimidine ring to form the methyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrrolidine in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl ether has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl ether involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The phenyl and pyrrolidinyl groups can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-phenyl-4-pyrimidinol
  • 2-Methyl-6-phenyl-pyridine
  • α-Pyrrolidinoisohexanophenone

Uniqueness

Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl ether is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(methoxymethyl)-2-phenyl-6-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-20-12-14-11-15(19-9-5-6-10-19)18-16(17-14)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVAVECPPMEFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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